Cas no 1389970-75-5 (6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide)

6-Chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted pyridine ring and a thiazole-containing cyclopentyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for developing biologically active molecules. The presence of the sulfonamide group enhances its binding affinity to target proteins, while the thiazole and pyridine rings contribute to its structural diversity and electronic properties. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound exhibits high purity and stability, ensuring reliability in experimental settings.
6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide structure
1389970-75-5 structure
Product Name:6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide
CAS No:1389970-75-5
MF:C14H16ClN3O2S2
MW:357.878739356995
CID:6268284
PubChem ID:60306686
Update Time:2025-08-05

6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS008255948
    • 1389970-75-5
    • 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide
    • EN300-26611984
    • Z1189116598
    • Inchi: 1S/C14H16ClN3O2S2/c1-10-9-21-13(17-10)14(6-2-3-7-14)18-22(19,20)11-4-5-12(15)16-8-11/h4-5,8-9,18H,2-3,6-7H2,1H3
    • InChI Key: NQIAHKVFXQJTCJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(NC1(C2=NC(C)=CS2)CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 357.0372468g/mol
  • Monoisotopic Mass: 357.0372468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 109Ų

6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26611984-0.05g
6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide
1389970-75-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide

Introduction to 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide (CAS No. 1389970-75-5)

6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1389970-75-5, belongs to a class of molecules that exhibit promising properties for further development in medicinal applications. The presence of multiple functional groups, including a chloro substituent, a pyridine ring, and a sulfonamide moiety, contributes to its complex reactivity and interaction with biological targets.

The molecular structure of 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide is characterized by a cyclopentyl ring linked to a thiazole scaffold, which is further connected to a pyridine ring via an amide bond. This arrangement creates a three-dimensional framework that can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. The chloro group on the pyridine ring and the sulfonamide moiety at the 3-position introduce polar characteristics, enhancing the compound's ability to interact with proteins and enzymes.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, particularly those derived from heterocyclic compounds. The thiazole core is well-documented for its pharmacological significance, appearing in numerous bioactive molecules with diverse therapeutic effects. For instance, thiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-methyl-1,3-thiazol-2-yl group in 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide not only enhances the structural complexity but also potentially modulates the compound's biological activity by influencing electronic distribution and steric hindrance.

The cyclopentyl ring in this molecule adds another layer of complexity, contributing to its overall shape and flexibility. Cycloalkyl groups are frequently employed in drug design to improve pharmacokinetic properties such as oral bioavailability and tissue distribution. The combination of these structural elements suggests that 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide may exhibit multiple modes of action, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development. In particular, virtual screening techniques have been used to evaluate the binding affinity of 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide to various protein receptors implicated in diseases such as cancer and inflammation. Preliminary simulations indicate that this compound may interact with enzymes involved in signal transduction pathways critical for disease progression.

The sulfonamide functional group is another key feature of this molecule that warrants attention. Sulfonamides are known for their broad spectrum of biological activities and have been utilized in the development of antibiotics, diuretics, and anticonvulsants. The presence of a sulfonamide at the 3-position of the pyridine ring in 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide likely contributes to its ability to modulate enzyme activity by forming hydrogen bonds or participating in electrostatic interactions with target residues.

Furthermore, the chloro substituent on the pyridine ring can influence both electronic and steric properties. Chloro groups are often introduced into drug candidates to enhance metabolic stability or improve binding interactions with specific receptors. In this context, the chloro group may play a role in fine-tuning the compound's affinity for its intended biological target while minimizing off-target effects.

Current research efforts are focused on synthesizing analogs of 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide to optimize its pharmacological profile. By modifying substituents or altering the core scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. These studies often involve high-throughput screening (HTS) campaigns coupled with structure-based drug design approaches to identify promising candidates for further development.

The potential applications of this compound are vast and span across multiple therapeutic areas. Given its structural complexity and functional diversity,6-chloro-N-[1-(4-methyl-1,3-thiazol -2 - yl)cyclopentyl]pyridine - 3 - sulfonamide may serve as a versatile scaffold for developing novel therapeutics targeting diseases such as cancer,inflammatory disorders, and infectious diseases. Its unique combination of structural features positions it as an attractive candidate for further exploration in medicinal chemistry.

In conclusion,6-chloro-N-[1-(4-methyl - 1 , 3 - thiazol - 2 - yl)cyclopentyl]pyridine - 3 - sulfonamide(CAS No. 1389970 - 75 - 5) represents an intriguing molecule with significant potential in pharmaceutical research.* Its complex architecture,* which includes* *chloro*,* *sulfonamide*,* *thiazole*,*and* *cyclopentylmoieties,* makes it a compelling subject for further study.* As our understanding*of*biological pathways*and*drug-target interactions*continues*to*evolve,*compounds*like*this*one*will*play*a*pivotal*role*in*the*development*of*novel*treatments.*Future*studies*may*further*elucidate*its*biochemical*mechanisms*and*potential*therapeutic applications.*

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